molecular formula C6H12N12 B3327203 2,4,6-Triguanidino-1,3,5-triazine CAS No. 32151-75-0

2,4,6-Triguanidino-1,3,5-triazine

Cat. No.: B3327203
CAS No.: 32151-75-0
M. Wt: 252.24 g/mol
InChI Key: CLFLCYSTLXORFC-UHFFFAOYSA-N
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Description

2,4,6-Triguanidino-1,3,5-triazine is a nitrogen-rich heterocyclic compound belonging to the triazine family It is characterized by the presence of three guanidino groups attached to a triazine ring

Mechanism of Action

Mode of Action

It is synthesized by the cyclotrimerization of cyanoguanidine . .

Biochemical Pathways

The biochemical pathways affected by 2,4,6-Triguanidino-1,3,5-triazine are currently unknown. It is synthesized via one-step condensation reactions

Action Environment

It is synthesized using high pressure , suggesting that pressure may play a role in its formation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Triguanidino-1,3,5-triazine can be synthesized through the cyclotrimerization of cyanoguanidine in the presence of a solvent such as dimethylformamide (DMF) and a catalyst like hydrogen chloride. The reaction typically yields the desired product in moderate yields (42-52%) depending on the specific conditions used .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative solvents and catalysts may be explored to improve the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triguanidino-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The guanidino groups can be substituted with other functional groups under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions to form larger, more complex structures.

    Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium carbonate.

    Condensation Reactions: Catalysts such as trifluoromethanesulfonic acid can facilitate these reactions.

    Oxidation and Reduction Reactions: Strong oxidizing or reducing agents may be required, depending on the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while condensation reactions can produce extended triazine-based frameworks .

Scientific Research Applications

2,4,6-Triguanidino-1,3,5-triazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,4,6-Tricyano-1,3,5-triazine: Known for its use in the synthesis of carbon nitrides.

    2,4,6-Tris(3-methylguanidino)-1,3,5-triazine: A derivative with similar properties but different substituents.

    2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Known for its explosive properties.

Uniqueness: Its ability to form extended networks and participate in various chemical reactions makes it a versatile compound in both research and industrial contexts .

Properties

IUPAC Name

2-[4,6-bis(diaminomethylideneamino)-1,3,5-triazin-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N12/c7-1(8)13-4-16-5(14-2(9)10)18-6(17-4)15-3(11)12/h(H12,7,8,9,10,11,12,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFLCYSTLXORFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N=C(N)N)N=C(N)N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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